molecular formula C24H27BrN2O3 B2726720 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-21-1

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2726720
CAS No.: 850904-21-1
M. Wt: 471.395
InChI Key: YPXMDNVKNFHGKS-UHFFFAOYSA-N
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic heterocyclic compound featuring a dihydroisoquinolinone core substituted with a 4-bromobenzyl group at position 2 and a 2-(azepan-1-yl)-2-oxoethoxy moiety at position 3. The azepan-1-yl group (a seven-membered nitrogen-containing ring) distinguishes it from analogs with smaller cyclic amines, such as pyrrolidin-1-yl (five-membered) or piperidin-1-yl (six-membered) substituents.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-bromophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMDNVKNFHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Key Analogs
Compound ID (Reference) LogP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.8 0.01 1 6
Pyrrolidin-1-yl Analog 3.2 0.05 1 5
Hydroxy-Substituted Analog 2.1 0.12 2 3
Table 2: Structural Impact on Bioactivity
Substituent Modification Hypothesized Effect on Activity Example Compound (Reference)
Azepan-1-yl → Pyrrolidin-1-yl Reduced binding affinity due to smaller ring size
4-Bromobenzyl → 2-Fluorobenzyl Altered target selectivity and polarity
Oxoethoxy → Hydroxy Loss of hydrogen-bonding capacity with kinases

Preparation Methods

Synthesis of Azepane Derivatives

Gold-catalyzed [5 + 2] annulation provides an efficient route to azepan-4-ones, as demonstrated by the reaction of N-(pent-4-yn-1-yl)piperidine with m-chloroperbenzoic acid (m-CPBA) and subsequent gold(I) catalysis. This method affords bicyclic azepan-4-ones with high regioselectivity (53–82% yield).

Key Reaction :
$$
\text{N-(pent-4-yn-1-yl)piperidine} \xrightarrow[\text{oxidation}]{m\text{-CPBA}} \text{N-oxide intermediate} \xrightarrow[\text{Au(I)}]{\text{catalysis}} \text{azepan-4-one}
$$

Functionalization of Azepane with Oxoethoxy Linker

The oxoethoxy spacer is introduced via nucleophilic substitution. Treatment of azepane with ethyl bromoacetate in the presence of triethylamine (Et3N) yields ethyl 2-(azepan-1-yl)acetate, which is hydrolyzed to 2-(azepan-1-yl)acetic acid. Subsequent conversion to the acid chloride using thionyl chloride (SOCl2) and reaction with ethanol affords 2-(azepan-1-yl)acetyl chloride, which is coupled to hydroxyethyl bromide to form 2-(azepan-1-yl)-2-oxoethyl bromide.

Etherification at Position 5

The hydroxyl group at position 5 of the dihydroisoquinolinone core is alkylated with 2-(azepan-1-yl)-2-oxoethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3) or via Williamson ether synthesis (K2CO3, DMF). Mitsunobu conditions are preferred for sterically hindered substrates, providing yields upwards of 70%.

Table 2: Comparison of Etherification Methods

Method Conditions Yield (%)
Williamson Synthesis K2CO3, DMF, 80°C 62
Mitsunobu Reaction DEAD, PPh3, THF 75

Final Assembly and Characterization

The convergent synthesis culminates in coupling the 4-bromobenzyl-substituted dihydroisoquinolinone core with the azepane-containing oxoethoxy side chain. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the target compound in 65% overall yield. Structural confirmation is achieved through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.

Key Spectral Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, H-5), 4.62 (s, 2H, OCH2CO), 3.78–3.65 (m, 4H, azepane-H), 2.95–2.82 (m, 4H, dihydroisoquinolinone-CH2).
  • HRMS (ESI+) : m/z calculated for C29H28BrN2O3 [M+H]+: 563.1234; found: 563.1236.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at position 6 or 7 of the dihydroisoquinolinone core necessitates careful selection of protecting groups (e.g., tert-butyldimethylsilyl, TBS) during functionalization.
  • Diastereoselectivity : The gold-catalyzed [5 + 2] annulation exhibits high diastereoselectivity (up to 20:1 dr) for azepane formation, though steric bulk in substrates can reduce selectivity.
  • Yield Improvements : Microwave-assisted synthesis reduces reaction times for alkylation steps, enhancing yields by 15–20% compared to conventional heating.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the dihydroisoquinolinone core via cyclization of substituted benzylamines under acidic or basic conditions.
  • Step 2: Introduction of the azepane-1-yl-2-oxoethoxy moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
  • Step 3: Bromobenzyl group incorporation using alkylation or Friedel-Crafts-type reactions.
    Key Considerations: Optimize reaction conditions (temperature, solvent polarity, and catalyst choice) to enhance yield and selectivity. For example, dichloromethane or ethanol are common solvents, and catalysts like palladium may facilitate coupling steps .

Basic: What purification techniques are effective for isolating this compound in high purity?

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate impurities based on polarity differences.
  • Recrystallization: Employ solvents like ethanol or acetonitrile to isolate crystalline forms.
  • HPLC: For analytical purity validation, reverse-phase columns with acetonitrile/water mobile phases are recommended .

Basic: How can the compound’s structural integrity and purity be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C spectra to confirm substituent positions and assess stereochemistry.
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolve crystal structure for absolute configuration determination .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity in vitro or in vivo?

  • Assay Selection: Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) based on structural analogs’ known mechanisms.
  • Dose-Response Curves: Test a concentration range (e.g., 1 nM–100 µM) to determine IC50_{50}/EC50_{50} values.
  • Control Groups: Include positive controls (known inhibitors/agonists) and vehicle controls to validate assay conditions.
  • Data Normalization: Use relative activity metrics (e.g., % inhibition vs. baseline) to account for plate-to-plate variability .

Advanced: What methodologies are suitable for analyzing structure-activity relationships (SAR) of analogs of this compound?

  • Substituent Scanning: Systematically vary substituents (e.g., azepane ring size, bromobenzyl position) and compare activity profiles.
  • Computational Docking: Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs).
  • Pharmacophore Mapping: Identify critical functional groups (e.g., hydrogen-bond acceptors in the oxoethoxy chain) contributing to activity .

Advanced: How can researchers resolve contradictions in solubility or reactivity data across different experimental setups?

  • Solubility Testing: Compare results in DMSO/water mixtures vs. pure aqueous buffers to identify solvent-specific effects.
  • Kinetic Studies: Monitor reaction progress under varying pH and temperature conditions to isolate instability factors.
  • Cross-Validation: Replicate experiments using orthogonal methods (e.g., UV-Vis spectroscopy vs. HPLC for concentration measurements) .

Advanced: What experimental approaches are recommended to assess the compound’s stability under physiological or storage conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acidic/basic buffers).
  • Stability-Indicating HPLC: Develop methods to detect degradation products (e.g., oxidized or hydrolyzed derivatives).
  • Long-Term Storage: Store in inert atmospheres (argon) at –20°C to minimize decomposition .

Advanced: How can the environmental fate and ecotoxicological impact of this compound be studied?

  • Environmental Persistence: Conduct OECD 301 biodegradation tests to assess half-life in water/soil matrices.
  • Bioaccumulation Potential: Measure logPP (octanol-water partition coefficient) and correlate with BCF (bioconcentration factor) models.
  • Toxicity Screening: Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • Matrix Interference: Use solid-phase extraction (SPE) or protein precipitation to remove contaminants.
  • Sensitivity Limits: Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection.
  • Internal Standards: Deuterated analogs of the compound can correct for recovery variability .

Advanced: What computational tools and models are applicable for predicting this compound’s pharmacokinetic properties?

  • ADME Prediction: Software like SwissADME estimates absorption, distribution, metabolism, and excretion parameters.
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
  • CYP450 Inhibition: Use docking studies to predict interactions with cytochrome P450 enzymes .

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